molecular formula C18H17BrN2O3S B2382468 ethyl 2-((5-(4-bromophenyl)-1-(furan-2-ylmethyl)-1H-imidazol-2-yl)thio)acetate CAS No. 1207007-27-9

ethyl 2-((5-(4-bromophenyl)-1-(furan-2-ylmethyl)-1H-imidazol-2-yl)thio)acetate

Cat. No. B2382468
CAS RN: 1207007-27-9
M. Wt: 421.31
InChI Key: OAAFRWORDBHLSH-UHFFFAOYSA-N
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Description

This compound is an organic molecule with several functional groups. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom. It also has an imidazole ring, which is a five-membered ring with two nitrogen atoms. The presence of a bromophenyl group indicates a bromine atom attached to a benzene ring. The thioacetate group suggests the presence of a sulfur atom .


Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various spectroscopic techniques, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry. These techniques can provide information about the types of atoms in the compound, their connectivity, and their three-dimensional arrangement .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-rich furan and imidazole rings, as well as the electron-withdrawing bromophenyl group. The sulfur atom in the thioacetate group could also be a site of reactivity .


Physical And Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, density, and solubility can be determined experimentally. These properties are influenced by factors such as the types of atoms in the compound, their connectivity, and the presence of functional groups .

Scientific Research Applications

Chemical Reactions and Synthesis

  • Ethyl 2-bromomethyl-5-(1,2,3-thiadiazol-4-yl)furan-3-carboxylate, a related compound, reacts with different nucleophiles, showing diverse chemical transformations while retaining the furylthiadiazole fragment (Maadadi, Pevzner, & Petrov, 2016).
  • A structure and molecular-packing analysis of a heptofuranosoimidazolidine-2-thione, which shares a similar structure, reveals significant insights into crystal cohesion and molecular interactions (Estrada, Conde, & Márquez, 1987).

Biological Applications and Studies

  • Research into new imidazole ligands, including those with furan substitutions, aids in understanding the electronic and steric effects on N-donor strengths, crucial for biochemical applications (Eseola, Sun, Li, & Woods, 2010).
  • A novel dicationic imidazo[1,2-a]pyridine, structurally related, shows strong DNA affinities and potential as an antiprotozoal agent (Ismail et al., 2004).
  • The use of ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate in synthesizing various derivatives demonstrates potential antitumor activities, highlighting the medical significance of similar compounds (Mohareb & Gamaan, 2018).

Advanced Synthesis Techniques and Properties

  • Microwave-assisted synthesis of ethyl 2-[2-substituted-4-(thiophenyl) thiazolyl] acetates showcases modern techniques in synthesizing compounds with similar structures, with applications in pharmacology (Attimarad, Khedr, & Aldhubiab, 2017).
  • The synthesis and properties of 2,5-bis(furan-2-yl)-1H-imidazole, a compound with a similar furan-imidazole structure, provide valuable information about electrophilic substitution reactions and molecular characteristics (El’chaninov, Vlasova, & El’chaninov, 2017).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if this compound is intended for use as a pharmaceutical, its mechanism of action would depend on its interactions with biological molecules in the body .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. For example, it could be investigated for use in pharmaceuticals, materials science, or as a building block in synthetic chemistry .

properties

IUPAC Name

ethyl 2-[5-(4-bromophenyl)-1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN2O3S/c1-2-23-17(22)12-25-18-20-10-16(13-5-7-14(19)8-6-13)21(18)11-15-4-3-9-24-15/h3-10H,2,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAAFRWORDBHLSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC=C(N1CC2=CC=CO2)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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